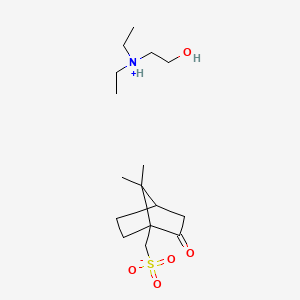
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate is a chemical compound with a unique structure that combines both ammonium and sulphonate groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate typically involves the reaction of diethylamine with 2-hydroxyethyl chloride to form diethyl(2-hydroxyethyl)amine. This intermediate is then reacted with (1)-2-oxobornane-10-sulphonic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and stability. The sulphonate group can participate in ionic interactions, while the ammonium group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2-hydroxyethyl)ammonium chloride
- Diethyl(2-hydroxyethyl)ammonium bromide
- Diethyl(2-hydroxyethyl)ammonium sulfate
Uniqueness
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate is unique due to the presence of the (1)-2-oxobornane-10-sulphonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
93777-04-9 |
|---|---|
Molecular Formula |
C16H31NO5S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
diethyl(2-hydroxyethyl)azanium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.C6H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-6H2,1-2H3 |
InChI Key |
LDKMKHPPNJOGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















